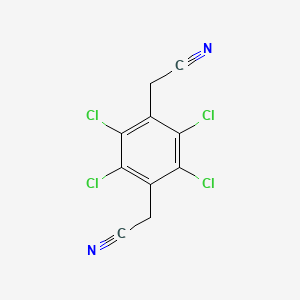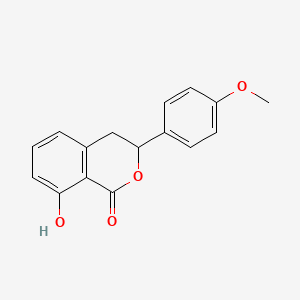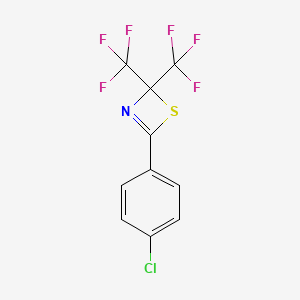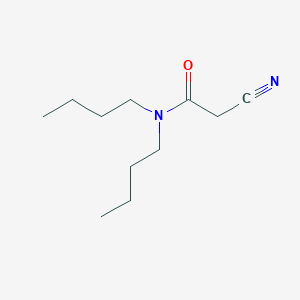
6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro- is a complex organic compound with the molecular formula C₁₇H₁₈O and a molecular weight of 238.3242 This compound is characterized by its unique structure, which includes a methanobenzocyclododecene core with multiple hydrogenated positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro- typically involves multi-step organic reactions. The initial step often includes the formation of the cyclododecene ring, followed by the introduction of the methano bridge and the ketone functional group. Common reagents used in these reactions include cyclododecatriene, methylene iodide, and various catalysts to facilitate the formation of the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclododecanone: Similar in structure but lacks the methano bridge.
Benzocyclododecene: Similar core structure but different functional groups.
Hexahydrobenzocyclododecene: Similar hydrogenation pattern but different substituents.
Uniqueness
6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro- is unique due to its specific combination of a methano bridge and a ketone functional group, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
55027-91-3 |
|---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
tricyclo[8.6.1.03,8]heptadeca-1,3,5,7,9-pentaen-17-one |
InChI |
InChI=1S/C17H18O/c18-17-15-9-3-1-2-4-10-16(17)12-14-8-6-5-7-13(14)11-15/h5-8,11-12H,1-4,9-10H2 |
InChI Key |
SEHRMVZYNQNPSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=CC3=CC=CC=C3C=C(C2=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


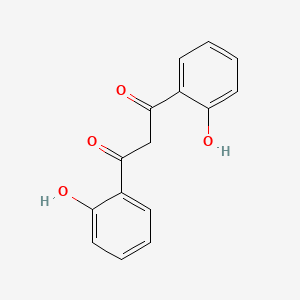
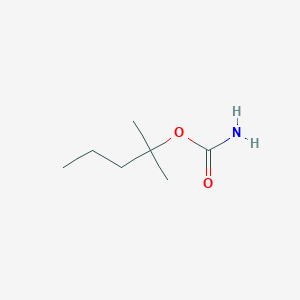
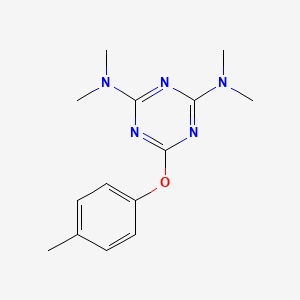

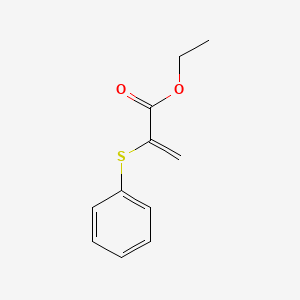
![{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile](/img/structure/B14632796.png)


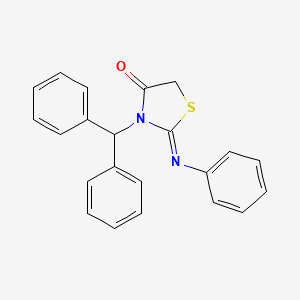
sulfanium bromide](/img/structure/B14632837.png)
